molecular formula C12H14N2 B12954350 6-Tert-butylcinnoline CAS No. 318276-70-9

6-Tert-butylcinnoline

Cat. No.: B12954350
CAS No.: 318276-70-9
M. Wt: 186.25 g/mol
InChI Key: TZITUHFTAHJFNH-UHFFFAOYSA-N
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Description

6-Tert-butylcinnoline is an organic compound with the molecular formula C12H14N2. It is a derivative of cinnoline, featuring a tert-butyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butylcinnoline typically involves the reaction of cinnoline with tert-butyl halides under specific conditions. One common method is the alkylation of cinnoline using tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butylcinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Tert-butylcinnoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Tert-butylcinnoline involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to various biological targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 6-Tert-butylcinnoline is unique due to the presence of both the cinnoline ring and the tert-butyl group, which confer distinct chemical and physical properties.

Properties

CAS No.

318276-70-9

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

6-tert-butylcinnoline

InChI

InChI=1S/C12H14N2/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-14-11/h4-8H,1-3H3

InChI Key

TZITUHFTAHJFNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=NC=C2

Origin of Product

United States

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